molecular formula C25H22N6OS B2570389 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone CAS No. 1223945-39-8

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone

Katalognummer: B2570389
CAS-Nummer: 1223945-39-8
Molekulargewicht: 454.55
InChI-Schlüssel: JDHXSQFNNRAYTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a hybrid heterocyclic system combining a 3,4-dihydroquinoline moiety linked via a ketone-thioether bridge to a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core substituted with a p-tolyl group. Its structural complexity arises from the fusion of pyrazole, triazole, and pyrazine rings, which confers unique electronic and steric properties.

  • Thioether formation between heterocyclic thiols and halogenated intermediates (common in pyrazolo-triazolo systems) .
  • Cyclocondensation reactions to assemble fused heterocycles, as seen in related pyrazolo-triazolo-pyrimidine derivatives .

The p-tolyl substituent likely enhances lipophilicity, influencing bioavailability and target binding, as observed in structurally similar antifungal and antitumor agents .

Eigenschaften

CAS-Nummer

1223945-39-8

Molekularformel

C25H22N6OS

Molekulargewicht

454.55

IUPAC-Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]ethanone

InChI

InChI=1S/C25H22N6OS/c1-17-8-10-18(11-9-17)20-15-22-24-26-27-25(30(24)13-14-31(22)28-20)33-16-23(32)29-12-4-6-19-5-2-3-7-21(19)29/h2-3,5,7-11,13-15H,4,6,12,16H2,1H3

InChI-Schlüssel

JDHXSQFNNRAYTK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N5CCCC6=CC=CC=C65)C3=C2

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone is a complex organic molecule featuring multiple heterocyclic structures. Its potential biological activity is of significant interest due to the presence of various functional groups that are often associated with pharmacological properties.

Chemical Structure and Properties

The structure of the compound includes:

  • A dihydroquinoline moiety.
  • A thioether group.
  • A pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine structure.

These features suggest potential for various biological activities, particularly in antiviral and anticancer applications due to the known effects of similar compounds.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities. Here are some key findings related to the biological activity of this compound:

Anticancer Potential

Compounds containing dihydroquinoline and thioether structures have been reported to exhibit anticancer activity. For instance, similar compounds have demonstrated efficacy in inhibiting tumor growth in preclinical models. The unique combination of heterocycles in this compound may enhance its potency against cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities and biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneSimilar dihydroquinoline and thioether structureAnticancer
5-Methyl-1-(p-tolyl)-1H-1,2,3-triazoleContains triazole ringAntimicrobial
2-((5-Methyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanoneThioether and morpholino groupAnticancer

This table illustrates how the target compound's structural elements correlate with its potential biological activities.

Mechanistic Insights

While specific mechanistic studies on 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone are scarce, its design suggests several possible interactions:

  • Enzyme Inhibition : The thioether may inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Receptor Binding : The heterocycles could interact with specific receptors or proteins implicated in disease pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity (Reported) Reference
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone Pyrazolo-triazolo-pyrazine + dihydroquinoline p-Tolyl, thioether bridge Inferred: Antifungal/kinase inhibition
3,4-Dihydro-1(2H)-quinolinyl[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone Pyrazolo-pyrimidine + dihydroquinoline 4-Methoxyphenyl, CF3 Antiproliferative (HEPG2-1: IC50 = 2.70 µM)
3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines Pyrazolo-triazolo-triazine Alkylthio, ethylthio Antifungal (lanosterol-14α-demethylase inhibition)
Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 7c) Pyrazolo-pyrimidine Varied aryl/heteroaryl substituents Antitumor (HEPG2-1: IC50 = 2.70–4.90 µM)

Structural and Electronic Differences

  • Heterocyclic Core : The target compound’s pyrazolo-triazolo-pyrazine system differs from pyrazolo-pyrimidines (e.g., ) and pyrazolo-triazolo-triazines (e.g., ) in ring size and nitrogen atom positioning. This affects π-π stacking and hydrogen-bonding interactions with biological targets.
  • Substituent Effects : The p-tolyl group (electron-donating methyl) contrasts with the 4-methoxyphenyl (electron-donating OMe) in and CF3 (electron-withdrawing) in . These modulate electronic density, impacting receptor binding and metabolic stability.
  • Linker Flexibility : The thioether bridge in the target compound may confer greater conformational flexibility compared to rigid ketone or direct aryl linkages in analogs .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step protocols, including cyclocondensation, thiourea formation, and alkylation. Key steps include:

  • Step 1 : Reaction of diethyl oxalate with acetone in a methanol/sodium methylate system to form ethyl-2,4-dioxopentanoate .
  • Step 2 : Conversion to 3-methylpyrazole-5-carbohydrazide using hydrazine hydrate .
  • Step 3 : Alkylation of potassium 3-(ethylthio)-9-methylpyrazolo[1,5-d]triazolo[3,4-f]triazine-6-thiolate with haloalkanes in propane-2-ol at controlled temperatures (60–80°C) .
    Critical factors : Solvent polarity, reaction time (1–4 hours), and inert atmospheres to prevent oxidation. Purification via recrystallization or column chromatography is essential .

Q. Which analytical techniques are most reliable for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly for the pyrazolo-triazolo-pyrazine core .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., m/z 270.35 for the parent ion) .
  • X-ray Crystallography : Used sparingly due to crystallization challenges but provides definitive bond-length data for heterocyclic rings .

Q. What are the key intermediates in the synthesis pathway?

  • Intermediate A : 4-amino-5-(3-methylpyrazol-5-yl)-1,2,4-triazole-3-thiol, formed during cyclocondensation .
  • Intermediate B : Potassium 3-(ethylthio)-9-methylpyrazolo[1,5-d]triazolo[3,4-f]triazine-6-thiolate, critical for introducing sulfur-based substituents .
    Role : These intermediates enable modular functionalization (e.g., alkylation) to optimize solubility and bioactivity .

Q. How do solubility and stability profiles impact experimental design?

  • Solubility : Poor aqueous solubility necessitates dimethyl sulfoxide (DMSO) or ethanol as co-solvents for in vitro assays .
  • Stability : Degrades under UV light; store in amber vials at –20°C. Stability in biological buffers (pH 7.4) is limited to 24 hours .
    Methodological note : Pre-formulation studies using dynamic light scattering (DLS) are recommended for nanoparticle-based delivery systems .

Q. What impurities commonly arise during synthesis, and how are they mitigated?

  • Byproducts : Unreacted thiourea derivatives and oxidized sulfur species .
  • Mitigation :
    • Use anhydrous solvents to minimize hydrolysis .
    • Purify via silica gel chromatography (hexane:ethyl acetate, 3:1) .

Advanced Research Questions

Q. How does molecular docking predict interactions with biological targets?

  • Targets : Lanosterol-14α-demethylase (fungal CYP51) and receptor tyrosine kinases (e.g., EGFR) are prioritized .
  • Method : Docking with AutoDock Vina using PDB structures (e.g., 3LD6 for CYP51). The pyrazolo-triazolo-pyrazine scaffold shows high affinity for CYP51’s heme-binding pocket (ΔG ≈ –9.2 kcal/mol) .
    Validation : Compare docking scores with in vitro IC₅₀ values for antifungal activity .

Q. What structure-activity relationships (SAR) guide analog design?

  • Key modifications :
    • p-Tolyl group : Enhances lipophilicity and membrane penetration (logP increases by 0.8) .
    • Thioether linkage : Replacing sulfur with oxygen reduces kinase inhibition by 40% .
  • Data-driven design : Use QSAR models incorporating Hammett constants (σ) for substituent effects on electron-withdrawing groups .

Q. How are advanced analytical methods developed for purity assessment?

  • HPLC-DAD : Reverse-phase C18 column (acetonitrile/water gradient) detects impurities at 254 nm .
  • LC-MS/MS : Quantifies degradation products (e.g., sulfoxide derivatives) with a LOD of 0.1 ng/mL .
    Protocol : Validate methods per ICH Q2(R1) guidelines, including linearity (R² > 0.99) and precision (%RSD < 2) .

Q. How to resolve contradictions between computational and experimental bioactivity data?

  • Case study : Docking predicts antifungal activity, but in vitro assays show weak inhibition (IC₅₀ > 50 µM).
    Solutions :
    • Verify target engagement using thermal shift assays .
    • Assess off-target effects via kinome-wide profiling .
    • Optimize bioavailability using prodrug strategies (e.g., acetylated derivatives) .

Q. What challenges exist in translating in vitro activity to in vivo efficacy?

  • Pharmacokinetics : Rapid hepatic clearance (t₁/₂ = 1.2 hours in mice) due to glucuronidation .
  • Strategies :
    • Nanoformulation with PLGA nanoparticles improves AUC by 3-fold .
    • Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) prolongs exposure .
      Validation : Use PK/PD modeling to correlate plasma concentrations with tumor growth inhibition in xenografts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.